Methylclonazepam

Neuropharmacology Motor coordination Benzodiazepine profiling

Methylclonazepam (Ro05-4082, ID-690) is the N1‑methyl derivative of clonazepam, critically distinct from the 3‑methyl isomer meclonazepam. This single‑methyl shift dramatically alters receptor‑binding kinetics, metabolic stability, and abolishes schistosomicidal activity, ensuring that experimental outcomes reflect pure GABA‑A modulation. Researchers leverage its 10‑fold greater potency against oxotremorine‑induced tremor for fine‑tuned SAR probes, while forensic labs rely on it as a certified internal standard (linearity 5–900 nmol/L, recovery >90%). Procuring this precisely defined reference standard eliminates the confounding pharmacology of generic benzodiazepines.

Molecular Formula C16H12ClN3O3
Molecular Weight 329.74 g/mol
CAS No. 5527-71-9
Cat. No. B1204294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylclonazepam
CAS5527-71-9
Synonyms5-(2-chlorophenyl)-1,3-dihydro-1-methyl-7-nitro-2H-1,4-benzodiazepin-2-one
5-(2-chlorophenyl)-1-methyl-7-nitro-(1,4)-benzodiazepin-2-one
5-(o-chlorophenyl)-1-methyl-7-nitro-(1,4)-benzodiazepin-2-one
ID 690
ID-690
Ro 05-4082
Ro 5-4082
Molecular FormulaC16H12ClN3O3
Molecular Weight329.74 g/mol
Structural Identifiers
SMILESCN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3Cl
InChIInChI=1S/C16H12ClN3O3/c1-19-14-7-6-10(20(22)23)8-12(14)16(18-9-15(19)21)11-4-2-3-5-13(11)17/h2-8H,9H2,1H3
InChIKeyAZVBJJDUDXZLTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylclonazepam (CAS 5527-71-9): Properties and Primary Research Context


Methylclonazepam (Ro05-4082, ID-690) is a 1‑methyl derivative of clonazepam belonging to the 1,4‑benzodiazepine class. It was developed in the 1970s as a sedative‑hypnotic agent but was never introduced into clinical use [1]. The compound is structurally characterized by an N‑methyl substitution at position 1 of the benzodiazepine core, which distinguishes it from both clonazepam (N‑unsubstituted) and meclonazepam (3‑methyl isomer) [2]. Methylclonazepam is primarily employed as an analytical reference standard in forensic and pharmaceutical quality control applications, and it retains activity as a GABA‑A receptor modulator and as an inhibitor of serotonin uptake in Schistosoma mansoni [3].

Methylclonazepam (5527-71-9): Why Structural Analogs Are Not Interchangeable


Benzodiazepines within the 1,4‑benzodiazepine family cannot be considered interchangeable simply because they share a core scaffold. Methylation at the N1 position (methylclonazepam) versus the N3 position (meclonazepam) or the absence of N‑alkylation (clonazepam) fundamentally alters the molecule‘s electron distribution, receptor‑binding kinetics, and metabolic stability . Quantitative pharmacological studies have demonstrated that even a single methyl group can shift potency profiles across multiple behavioral and motor endpoints by up to 30‑fold relative to diazepam and by 10‑fold relative to clonazepam in specific assays [1][2]. Therefore, selecting methylclonazepam over a generic “benzodiazepine” or an unscreened analog is essential when the experimental question demands a precisely defined N‑methyl substitution pattern and its attendant differential pharmacology.

Methylclonazepam (5527-71-9): Quantitative Differentiation Against Key Comparators


Methylclonazepam Exhibits a Broader Motor‑System Pharmacological Spectrum than Clonazepam

In a direct head‑to‑head study in rodents, methylclonazepam (ID‑690) was compared with clonazepam, diazepam, and nitrazepam across multiple motor‑system endpoints. While both compounds showed equivalent potency in the rotarod test, methylclonazepam was approximately 10‑fold more potent than clonazepam in protecting against oxotremorine‑induced tremor [1]. The authors concluded that methylclonazepam possesses a wider pharmacological spectrum than clonazepam [1].

Neuropharmacology Motor coordination Benzodiazepine profiling

Methylclonazepam Demonstrates Significantly Greater Potency than Diazepam in Muscle Relaxation and Anti‑Pentetrazol Convulsion

A comparative study in mice and rats directly assessed methylclonazepam against diazepam. Methylclonazepam was approximately 10‑fold more potent as a muscle relaxant (inclined screen test) and approximately 18‑fold more potent in suppressing pentetrazol‑induced convulsions [1]. Conversely, it was only 1/30 as potent as diazepam in preventing maximal electroshock convulsion, indicating a markedly different anticonvulsant profile [1].

Behavioral pharmacology Muscle relaxant Anticonvulsant Diazepam comparison

Methylclonazepam Serves as a Validated Internal Standard in Gas‑Chromatographic and HPLC Quantitation of Clonazepam

Methylclonazepam is chemically distinct from clonazepam yet shares sufficient physicochemical properties to co‑elute under similar chromatographic conditions. An electron‑capture GLC method published in 1977 used methyl‑clonazepam as an internal standard for the determination of clonazepam in serum, achieving a linear response from 5–900 nmol/L and a detection limit of 3 nmol/L [1]. A subsequent HPLC method employed methylclonazepam at 50 μg/L as the internal standard, yielding analytical recovery of 91‑99% and a coefficient of variation of 2.6% at 50 ng/mL [2].

Analytical chemistry Therapeutic drug monitoring Forensic toxicology Internal standard

Methylclonazepam Is a Structural Isomer of Meclonazepam with Divergent Biological Activity

Methylclonazepam (N‑methylclonazepam) is a structural isomer of meclonazepam (3‑methylclonazepam). Structure‑activity relationship studies on schistosomicidal benzodiazepines have revealed that the amide nitrogen at position 1 (N1) is a critical pharmacophoric element; substitution at this position is generally not tolerated for anti‑schistosomal activity . Consequently, while meclonazepam exhibits proven schistosomicidal effects in humans, methylclonazepam lacks this activity, underscoring that the position of methylation dictates biological outcome.

Structural isomerism Schistosomiasis Drug discovery Meclonazepam

Methylclonazepam (CAS 5527-71-9): Evidence‑Supported Research and Industrial Applications


Neuropharmacological Differentiation Studies of Benzodiazepine Receptor Subtypes

Researchers investigating the fine‑tuned effects of N‑methyl substitution on benzodiazepine pharmacology can employ methylclonazepam as a probe to distinguish between the motor and anti‑tremor profiles of clonazepam and diazepam. The compound‘s 10‑fold greater potency against oxotremorine‑induced tremor versus clonazepam [1] and its divergent anticonvulsant spectrum relative to diazepam [2] provide clear, quantifiable endpoints for structure‑activity relationship studies.

Analytical Method Development and Validation for Clonazepam Quantitation

In clinical and forensic toxicology laboratories, methylclonazepam serves as a high‑purity internal standard for gas‑chromatographic and HPLC assays targeting clonazepam in serum or plasma. Validated methods using methylclonazepam have demonstrated linearity from 5–900 nmol/L, detection limits as low as 3 nmol/L, and analytical recoveries exceeding 90% [3][4]. This application is critical for therapeutic drug monitoring of epileptic patients and for post‑mortem toxicology.

Forensic Reference Standard for Designer Benzodiazepine Identification

Given the emergence of methylclonazepam as a designer drug (first identified in Sweden in 2017 [5]), forensic laboratories require certified reference standards for accurate identification and quantitation in seized materials and biological specimens. Methylclonazepam reference standards (≥95% purity) are available for method development, AMV (analytical method validation), and ANDA/DMF filings [6].

Mechanistic Studies Excluding Anti‑Schistosomal Confounds

Investigators focusing solely on the GABA‑A receptor pharmacology of benzodiazepines and who wish to avoid the confounding anti‑parasitic activity associated with meclonazepam can select methylclonazepam. SAR data confirm that N1‑methylation abolishes schistosomicidal activity , ensuring that any observed effects in vivo or in vitro can be attributed to central benzodiazepine receptor modulation rather than to an unrelated anti‑parasitic mechanism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methylclonazepam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.